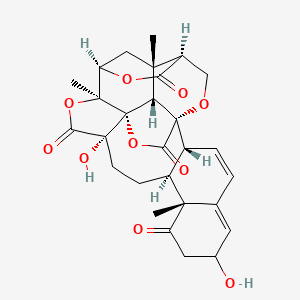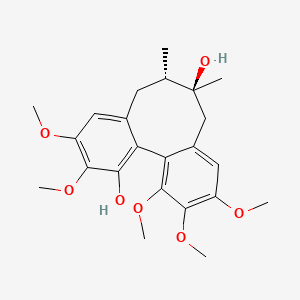
Etilefrin-d5 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Etilefrin-d5 Hydrochloride is a deuterated form of Etilefrin Hydrochloride, where the hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research and analysis. Etilefrin itself is a sympathomimetic medication used to treat orthostatic hypotension by acting as an adrenergic receptor agonist .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Etilefrin Hydrochloride involves several steps:
Amination: Alpha-bromo-m-hydroxyacetophenone is added to a solvent and stirred. N-ethylbenzylamine is then added at a temperature of 10-20°C. The mixture is allowed to react for 3-6 hours.
Hydrochlorination: Hydrochloric acid is added to adjust the pH to 0.5-1.5, and the mixture is cooled to 10°C or below to obtain alpha-benzyl ethyl amino-m-hydroxyacetophenone hydrochloride.
Catalytic Hydrogenation: The hydrochloride is dissolved in an alcohol solvent, and a catalyst is added. The mixture is subjected to catalytic hydrogenation at 30-40°C for 12-24 hours under a relative pressure of not greater than 0.05 MPa.
Crystallization: The product is crystallized, separated, and washed to obtain Etilefrin Hydrochloride.
Industrial Production Methods
The industrial production of Etilefrin Hydrochloride follows similar steps but on a larger scale, ensuring high yield and purity with minimal environmental impact .
化学反応の分析
Types of Reactions
Etilefrin-d5 Hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxymandelic acid .
科学的研究の応用
Etilefrin-d5 Hydrochloride is used in various scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Used in metabolic studies to trace biochemical pathways.
Medicine: Used in pharmacokinetic studies to understand drug metabolism.
Industry: Used in the development of new pharmaceuticals and diagnostic tools.
作用機序
Etilefrin-d5 Hydrochloride acts as an adrenergic agonist, primarily interacting with alpha-1 and beta-1 adrenergic receptors. This interaction leads to vasoconstriction and increased blood pressure. The compound stimulates both alpha and beta-adrenergic receptors, increasing cardiac output, stroke volume, and venous return .
類似化合物との比較
Similar Compounds
Phenylephrine: Another adrenergic agonist used as a decongestant.
Epinephrine: A hormone and neurotransmitter with similar adrenergic activity.
Norfenefrine: A sympathomimetic agent with similar pharmacological effects.
Uniqueness
Etilefrin-d5 Hydrochloride is unique due to its deuterium labeling, which makes it particularly useful in research applications requiring stable isotope labeling. This allows for more precise tracking and analysis in metabolic and pharmacokinetic studies.
特性
分子式 |
C10H16ClNO2 |
|---|---|
分子量 |
222.72 g/mol |
IUPAC名 |
3-[1-hydroxy-2-(1,1,2,2,2-pentadeuterioethylamino)ethyl]phenol;hydrochloride |
InChI |
InChI=1S/C10H15NO2.ClH/c1-2-11-7-10(13)8-4-3-5-9(12)6-8;/h3-6,10-13H,2,7H2,1H3;1H/i1D3,2D2; |
InChIキー |
KTNROWWHOBZQGK-LUIAAVAXSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])NCC(C1=CC(=CC=C1)O)O.Cl |
正規SMILES |
CCNCC(C1=CC(=CC=C1)O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(2,3,4,5,6-Pentadeuteriophenyl)sulfinyltetrazolo[1,5-b]pyridazine](/img/structure/B12430904.png)
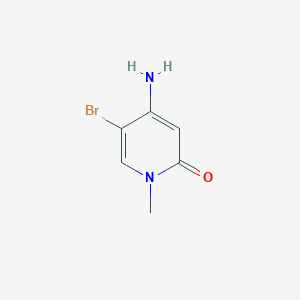
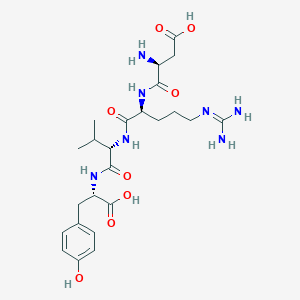

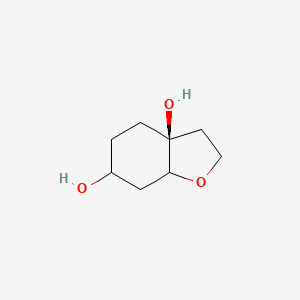


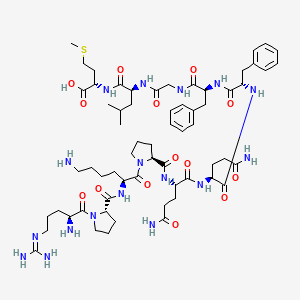
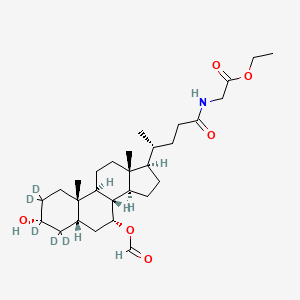
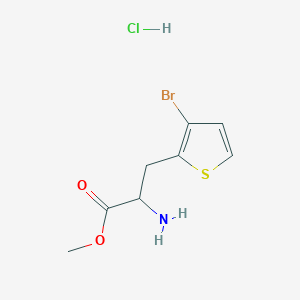

![7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoic acid propan-2-yl ester](/img/structure/B12430969.png)
